N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide
Description
N-(2,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide is a thieno[2,3-d]pyrimidinone derivative featuring a 4-nitrobenzamide substituent. The compound’s core structure consists of a thiophene-fused pyrimidinone ring system substituted with two methyl groups at positions 2 and 4.
Properties
Molecular Formula |
C15H12N4O4S |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H12N4O4S/c1-8-7-12-14(24-8)16-9(2)18(15(12)21)17-13(20)10-3-5-11(6-4-10)19(22)23/h3-7H,1-2H3,(H,17,20) |
InChI Key |
GUIARCMNFHRNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core through a cyclization reaction. This can be achieved by reacting 2-aminothiophene with a suitable aldehyde under acidic conditions to form the thieno[2,3-d]pyrimidine scaffold.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the benzamide precursor. This step typically involves the use of concentrated nitric acid and sulfuric acid as reagents.
Coupling Reaction: The final step involves coupling the thienopyrimidine core with the nitrobenzamide moiety. This can be achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Oxidized derivatives with modified functional groups
Reduction: Amino derivatives with reduced nitro groups
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Benzothieno[3,2-d]pyrimidinones
highlights benzothieno[3,2-d]pyrimidinone sulphonamide derivatives (e.g., compounds 1–11) with anti-inflammatory activity. These compounds inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages. Key structural differences include:
- Core: Benzothiophene fused to pyrimidinone vs. thiophene in the target compound.
- Substituents : Methanesulfonamide groups vs. 4-nitrobenzamide in the target.
- Activity: The benzothieno derivatives suppress PGE2 and IL-8 production, suggesting anti-inflammatory efficacy. The target’s nitro group may enhance oxidative stability but requires validation for similar pathways .
Furo[2,3-d]pyrimidines
describes furan-based triazolopyrimidines derived from N-(4-imino-4-methylfuro[2,3-d]pyrimidin-3(4H)-yl)benzamides. These exhibit antibacterial activity. Structural distinctions:
- Core : Furan fused to pyrimidine vs. thiophene in the target.
- Substituents : Benzamide vs. 4-nitrobenzamide.
- Activity : The furan derivatives target bacterial strains, while thiophene-based compounds (e.g., ) focus on inflammation. Heterocycle electronegativity (O in furan vs. S in thiophene) may influence target selectivity .
Substituent Variations in Thieno[2,3-d]pyrimidinones
Propanamide Derivatives
lists 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide (Y508-3526):
- Substituent : Pyrazole-propanamide group.
- Molecular Weight : 433.84 g/mol.
- Potential Activity: The chloro-trifluoromethyl pyrazole may enhance lipophilicity and target binding compared to the nitrobenzamide group .
Pyrazole Carboxamides
describes 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide:
- Substituent : Bromo-methyl pyrazole carboxamide.
- Molecular Weight : 382.24 g/mol.
- Potential Activity: Bromine’s steric bulk and electronegativity could alter pharmacokinetics vs. the nitro group .
Comparative Data Table
Key Research Findings and Implications
Anti-inflammatory Potential: The benzothieno[3,2-d]pyrimidinones () demonstrate that sulfonamide substituents effectively target COX-2 and inflammatory cytokines. The target compound’s nitro group may offer similar efficacy but requires empirical validation .
Antibacterial vs. Anti-inflammatory Activity : Core heterocycle choice (thiophene vs. furan) correlates with therapeutic application. Thiophene derivatives favor anti-inflammatory pathways, while furan derivatives target bacteria .
Biological Activity
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its versatility in medicinal chemistry. The presence of the nitrobenzamide moiety enhances its biological profile. The empirical formula is with a molecular weight of approximately 348.34 g/mol .
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine |
| Functional Groups | Nitro group, amide linkage |
| Molecular Weight | 348.34 g/mol |
| Solubility | Varies based on formulation |
Research indicates that this compound exhibits various biological activities primarily through enzyme inhibition and interaction with cellular pathways. Preliminary studies suggest it may act as an inhibitor of specific kinases and other enzymes involved in cell signaling pathways.
Therapeutic Applications
- Antitumor Activity : The compound has shown promise in preclinical studies for its ability to inhibit tumor cell proliferation. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer types.
- Antimicrobial Properties : Initial findings indicate that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : There is emerging evidence that suggests the compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by excessive inflammation.
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. These results highlight its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thieno[2,3-d]pyrimidine core | Antitumor |
| Compound B | Nitro group present | Antimicrobial |
| Compound C | Similar core structure | Anti-inflammatory |
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing this compound towards clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
